![molecular formula C10H8BrF3 B3314777 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene CAS No. 951889-30-8](/img/structure/B3314777.png)

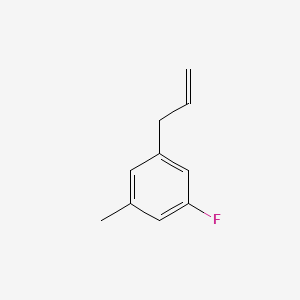

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene

概要

説明

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene , also known by its IUPAC name 1-(2-bromo-2-propenyl)-3-(trifluoromethyl)benzene , is a chemical compound with the molecular formula C10H8BrF3 . It has a molecular weight of 265.07 g/mol . This compound belongs to the class of aryl bromides and contains both bromine and trifluoromethyl functional groups.

Synthesis Analysis

- Purify the crude product by column chromatography (using ethyl acetate:petroleum ether = 1:20 as the eluent) to obtain 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene .

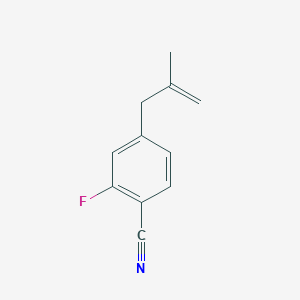

Molecular Structure Analysis

The compound’s structure consists of a bromine atom attached to the central propene carbon, with a trifluoromethyl group and a phenyl ring. The InChI code for this compound is 1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 .

科学的研究の応用

Synthesis of FDA-Approved Drugs

The trifluoromethyl group (-CF3) in this compound is found in many FDA-approved drugs . It has been observed that a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Development of Fluorine-Containing Compounds

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group in this compound contributes to this trend.

Synthesis of Sulfonyl Urea

The compound has been used in the synthesis of sulfonyl urea . The sulfonyl urea thus obtained was used directly in the following condensation with 4-(trifluoromethyl)phenacyl bromide .

Production of β-Keto Sulfone

Upon heating, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone . This highlights its role in the production of β-keto sulfone.

Material Science Applications

The unique properties of organo-fluorine compounds, such as this one, have led to their use in various fields of material science . This includes applications in electronics and catalysis .

Safety and Hazards

作用機序

Target of Action

Similar compounds such as ®-3-bromo-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide have been shown to interact with the androgen receptor .

Mode of Action

It’s known that compounds with a similar structure can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been used in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, sn2’ reactions, and stetter reactions .

Result of Action

Similar compounds have been shown to interact with the androgen receptor, which could potentially influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability and efficacy of the compound.

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBULCFMTSOZYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

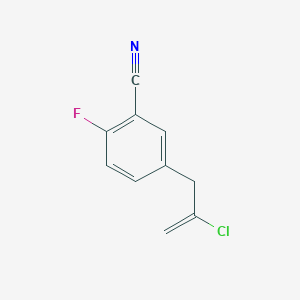

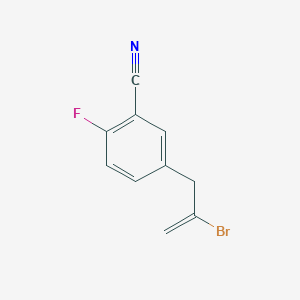

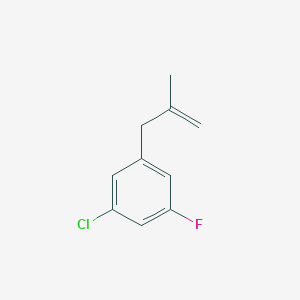

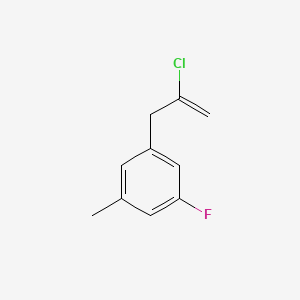

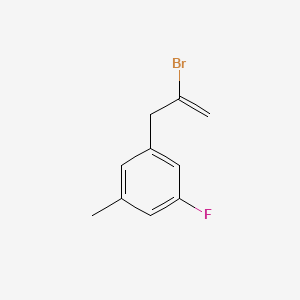

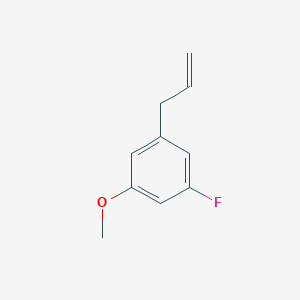

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)

![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)

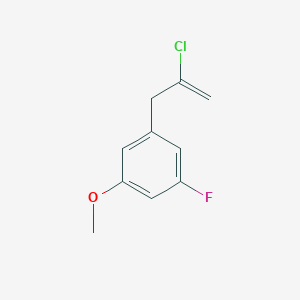

![2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314776.png)

![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)

![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)